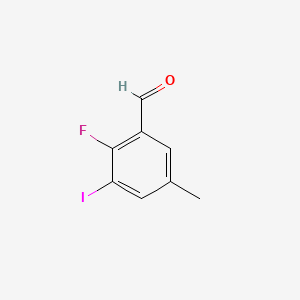
2-Fluoro-3-iodo-5-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-iodo-5-methylbenzaldehyde is an organic compound with the molecular formula C8H6FIO It is a derivative of benzaldehyde, where the benzene ring is substituted with fluorine, iodine, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-iodo-5-methylbenzaldehyde typically involves multi-step organic reactions. One common method includes the iodination of 2-fluoro-5-methylbenzaldehyde. The reaction conditions often involve the use of iodine and a suitable oxidizing agent under controlled temperature and solvent conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-iodo-5-methylbenzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide in the presence of copper catalysts.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of 2-fluoro-3-substituted-5-methylbenzaldehyde derivatives.
Oxidation: Formation of 2-fluoro-3-iodo-5-methylbenzoic acid.
Reduction: Formation of 2-fluoro-3-iodo-5-methylbenzyl alcohol.
Scientific Research Applications
2-Fluoro-3-iodo-5-methylbenzaldehyde has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-iodo-5-methylbenzaldehyde in chemical reactions involves the reactivity of its functional groups. The aldehyde group is highly reactive towards nucleophiles, while the iodine atom can participate in substitution reactions. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and stability .
Comparison with Similar Compounds
- 2-Fluoro-5-iodo-3-methylbenzaldehyde
- 3-Fluoro-2-iodo-5-methylbenzaldehyde
- 2-Fluoro-5-methylbenzaldehyde
Comparison:
- 2-Fluoro-5-iodo-3-methylbenzaldehyde: Similar structure but different position of iodine and fluorine, leading to different reactivity.
- 3-Fluoro-2-iodo-5-methylbenzaldehyde: Similar structure but different position of iodine and fluorine, affecting its chemical properties.
- 2-Fluoro-5-methylbenzaldehyde: Lacks the iodine atom, making it less reactive in substitution reactions .
Properties
Molecular Formula |
C8H6FIO |
|---|---|
Molecular Weight |
264.03 g/mol |
IUPAC Name |
2-fluoro-3-iodo-5-methylbenzaldehyde |
InChI |
InChI=1S/C8H6FIO/c1-5-2-6(4-11)8(9)7(10)3-5/h2-4H,1H3 |
InChI Key |
WFYZVEDHACURST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)I)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


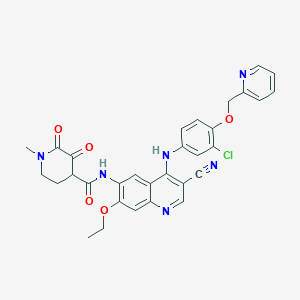
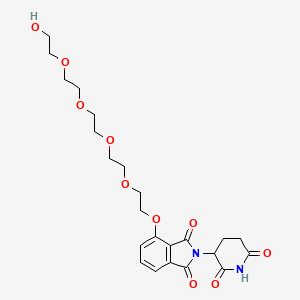
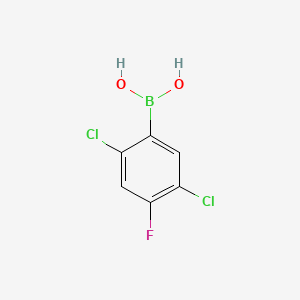

![N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]-2-hydroxy-acetamide](/img/structure/B14762013.png)
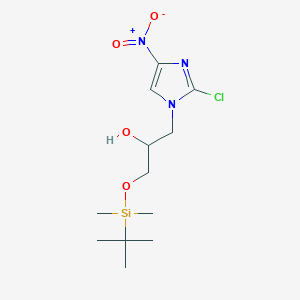
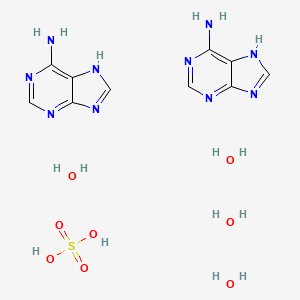
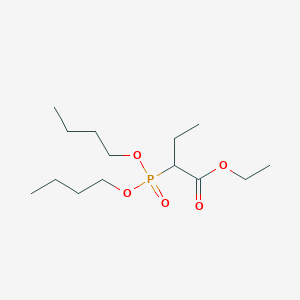
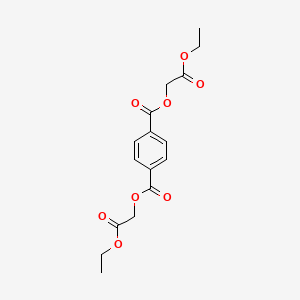
![1,5,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene](/img/structure/B14762070.png)

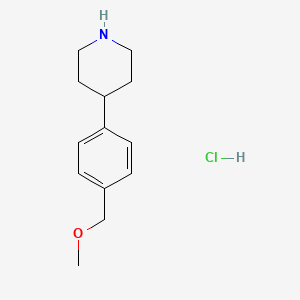
![9-((3aR,4S,6R,6aR)-6-(Aminomethyl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B14762081.png)
![(Z)-2'-(benzyloxy)-3'-(2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazineyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14762085.png)
